3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS No.: 863593-64-0
Cat. No.: VC6663358
Molecular Formula: C20H14BrN3OS
Molecular Weight: 424.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863593-64-0 |
|---|---|
| Molecular Formula | C20H14BrN3OS |
| Molecular Weight | 424.32 |
| IUPAC Name | 3-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25) |
| Standard InChI Key | VKYIVJLGYIKMIP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(S3)N=CC=C4 |
Introduction
Overview of the Compound
The compound "3-Bromo-N-(2-methyl-3-{ thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide" is a brominated benzamide derivative that incorporates a thiazolopyridine moiety. This structure suggests potential applications in medicinal chemistry due to the presence of heterocyclic components like thiazole and pyridine, which are known for their biological activity.
Structural Features
-
Core Structure: The benzamide group (C6H5CONH-) is a common pharmacophore in drug design.
-
Substituents:
-
A bromine atom at position 3 of the benzamide ring.
-
A 2-methyl group and a thiazolopyridine moiety attached to the phenyl group.
-
-
Heterocyclic Component: The thiazolo[5,4-b]pyridine system is a fused heterocycle that combines sulfur and nitrogen atoms, often contributing to electron-rich properties and potential bioactivity.
Potential Applications
Compounds with similar structures are often studied for:
-
Pharmacological Activity:
-
Antimicrobial or antifungal properties due to the thiazole ring.
-
Anti-inflammatory or anticancer activity linked to benzamide derivatives.
-
-
Enzyme Inhibition:
-
Likely interactions with enzymes such as kinases or oxidases due to the heterocyclic system.
-
Synthesis
Although specific synthetic routes for this compound are not available in the provided data, typical methods might include:
-
Bromination of a benzamide precursor using brominating agents like N-bromosuccinimide (NBS).
-
Coupling reactions to attach the thiazolopyridine moiety, potentially via Suzuki or Buchwald-Hartwig cross-coupling.
-
Functionalization of the methyl group through alkylation or directed lithiation.
Analytical Characterization
To confirm its structure and purity, standard techniques would be employed:
-
NMR Spectroscopy: To identify chemical shifts corresponding to aromatic protons, amide groups, and methyl substituents.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To detect functional groups like C=O (amide) and C-Br bonds.
Hypothetical Bioactivity
Given its structural components:
-
The compound may act as an inhibitor for enzymes like kinases or proteases due to its planar aromatic system and hydrogen-bonding capabilities.
-
The bromine atom could enhance lipophilicity, aiding membrane permeability in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume